molecular formula C4H4FN3O B592519 5-Fluorocytosine-6-3H CAS No. 132567-20-5

5-Fluorocytosine-6-3H

Cat. No.: B592519
CAS No.: 132567-20-5
M. Wt: 131.102
InChI Key: XRECTZIEBJDKEO-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .

Scientific Research Applications

  • Gene Therapy Monitoring : 5-FC is used in gene therapy, particularly in monitoring the effectiveness of cytosine deaminase gene therapy. It is converted into toxic metabolites like 5-fluorouracil (5-FU) in genetically modified cells expressing the cytosine deaminase gene. This conversion can be tracked using PET imaging and has been studied in glioblastoma cells (Haberkorn et al., 1996).

  • Synthesis of Molecular Salts and Cocrystals : Research on the synthesis of cocrystals and molecular salts of 5-FC with various acids has been conducted to enhance drug stability. These efforts aim to address the hydration-related instability of 5-FC in storage conditions (Nechipadappu et al., 2018).

  • DNA-Cytosine Methyltransferase Inhibition : Studies have shown that 5-FC, when incorporated into DNA, inhibits methylation and affects gene expression and differentiation. This is due to its impact on DNA-cytosine methyltransferase, providing insights into its potential application in controlling eukaryotic gene expression (Santi et al., 1983).

  • Colorectal Cancer Therapy : The bacterial enzyme cytosine deaminase, which converts 5-FC to 5-FU, is explored as a tool for selective killing of gene-modified mammalian tumor cells, with potential applications in colorectal cancer therapy (Rowley et al., 1996).

  • Antifungal Agent Mechanisms : Research on Saccharomyces cerevisiae's global response to 5-FC treatment shows its effect on DNA repair, synthesis, and replication. This helps understand the development of resistance to 5-FC in fungal cells (Zhang et al., 2002).

  • Improved Drug Stability : A study focused on creating a cocrystal and a salt hydrate of 5-FC with acesulfame, demonstrating enhanced stability against hydration. This approach could be significant for the pharmaceutical application of 5-FC (Wang et al., 2014).

  • Pharmacology and Toxicity : 5-FC's pharmacokinetic properties, including its transformation into toxic compounds in fungal cells and its severe side effects such as hepatotoxicity and bone-marrow depression, are critical for understanding its clinical use (Vermes et al., 2000).

  • Intercalation into Layered Double Hydroxide : Research demonstrates the intercalation of 5-FC into Zn–Al layered double hydroxide for potential drug delivery systems. This study explores the in vitro drug release from such nanohybrids (Liu et al., 2008).

  • Hydrogen-Bonding Interactions : Studies involving the hydrogen-bonding interactions between 5-FC and DNA bases offer insights into its structural compatibility and potential applications in chemotherapy (Qiu et al., 2015).

Mechanism of Action

The mechanism of action of 5-Fluorocytosine-6-3H involves its conversion into 5-fluorouracil (5-FU) inside susceptible fungal cells . The 5-FU is then converted into metabolites that inhibit fungal RNA and DNA synthesis . This selective effect on fungal cells is due to the absence of cytosine deaminase in mammalian cells .

Safety and Hazards

5-Fluorocytosine-6-3H is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It should be stored locked up and disposed of in accordance with local/regional/national/international regulations .

Future Directions

5-Fluorocytosine-6-3H is being increasingly used in combination with other antifungal agents such as amphotericin B . It also plays an important role in a new approach to the treatment of cancer . The development of resistance to 5-FC is a concern, and research is ongoing to find ways to overcome this issue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-fluorocytosine involves several steps:

    Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.

    Reaction with Urea: The product undergoes a reaction with urea.

    Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.

    Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.

    Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods

Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:

    Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.

    Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.

    Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.

    Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-Fluorocytosine undergoes various chemical reactions, including:

    Oxidation: Conversion to 5-fluorouracil.

    Reduction: Not commonly observed.

    Substitution: Chlorination and ammonolysis reactions.

Common Reagents and Conditions

    Oxidation: Involves enzymes like cytosine deaminase.

    Chlorination: Uses thionyl chloride.

    Ammonolysis: Uses ammonium hydroxide.

Major Products

    5-Fluorouracil: Form

Properties

IUPAC Name

4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-CNRUNOGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.